N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline
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Overview
Description
N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound characterized by its unique structure, which includes a propane-1,3-diyl linker and two phenylene groups connected via oxygen atoms to aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 1,3-dibromopropane with 4-nitrophenol to form a bis(4-nitrophenoxy)propane intermediate. This intermediate is then reduced to the corresponding bis(4-aminophenoxy)propane using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the coupling of the bis(4-aminophenoxy)propane with aniline under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline involves its ability to interact with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can stabilize the metal ions and enhance their reactivity. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Similar structure with acetamide groups instead of aniline groups.
2,2’-[(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)]bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ethane-2,1-diyl and methylacrylate groups instead of aniline groups.
Uniqueness
N,N’-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific combination of a propane-1,3-diyl linker and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
62895-92-5 |
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Molecular Formula |
C27H26N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[3-(4-anilinophenoxy)propoxy]-N-phenylaniline |
InChI |
InChI=1S/C27H26N2O2/c1-3-8-22(9-4-1)28-24-12-16-26(17-13-24)30-20-7-21-31-27-18-14-25(15-19-27)29-23-10-5-2-6-11-23/h1-6,8-19,28-29H,7,20-21H2 |
InChI Key |
HYDFZVHKTQSGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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